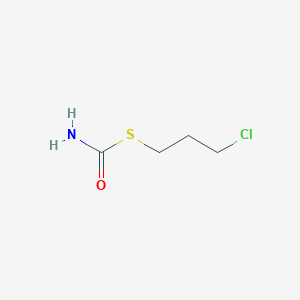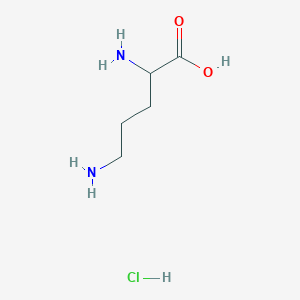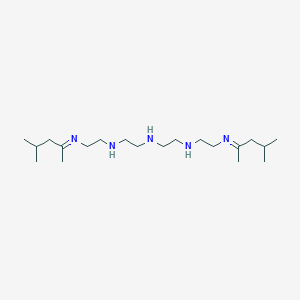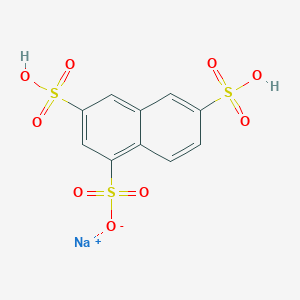
S-(3-chloropropyl) carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-chloropropyl) carbamothioate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s unique structure, which includes a chloropropyl group and a thiolcarbamate moiety, imparts distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-chloropropyl thiolcarbamate typically involves the reaction of 3-chloropropylamine with carbon disulfide, followed by the addition of an appropriate alkylating agent. One common method is the one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component . This method is efficient and environmentally friendly, as it eliminates the need for isolation and purification of intermediates.
Industrial production methods often utilize the xanthate esterification-aminolysis method. This involves the esterification of xanthate with chlorohydrocarbon to produce xanthate ester, followed by aminolysis with aliphatic amine to generate thiocarbamate and by-product mercaptan . This method is preferred for its simplicity and high yield.
Analyse Des Réactions Chimiques
S-(3-chloropropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiocarbamate moiety can be reduced to form corresponding alcohols.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiocarbamates .
Applications De Recherche Scientifique
S-(3-chloropropyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies involving metalloproteins and enzymes.
Mécanisme D'action
The mechanism by which 3-chloropropyl thiolcarbamate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby modulating their activity. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
S-(3-chloropropyl) carbamothioate can be compared with other thiocarbamates, such as:
- O-ethyl-N-ethyl thiocarbamate
- O-isopropyl-N-ethyl thiocarbamate
- O-ethyl-N-propyl thiocarbamate
- O-butyl-N-butyl thiocarbamate
These compounds share similar structural features but differ in their alkyl groups, which can significantly affect their chemical properties and reactivity . The presence of the chloropropyl group in 3-chloropropyl thiolcarbamate makes it unique, as it provides additional reactivity through nucleophilic substitution reactions.
Propriétés
Numéro CAS |
17494-72-3 |
|---|---|
Formule moléculaire |
C4H8ClNOS |
Poids moléculaire |
153.63 g/mol |
Nom IUPAC |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
Clé InChI |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
SMILES canonique |
C(CSC(=O)N)CCl |
Key on ui other cas no. |
17494-72-3 |
Synonymes |
Carbamothioic acid S-(3-chloropropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)






